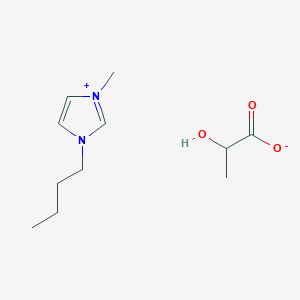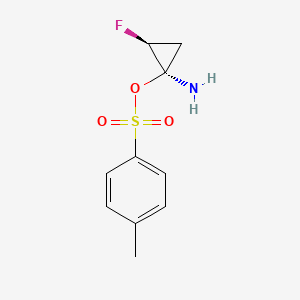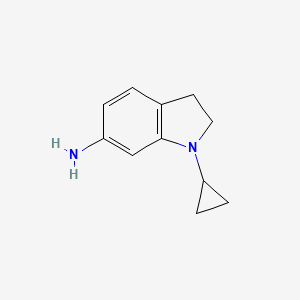![molecular formula C14H16F3NO B11767369 (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[(1R)-1-phényléthyl]-2-(trifluorométhyl)pipéridin-4-one: est un composé organique synthétique qui appartient à la classe des pipéridines. Ce composé est caractérisé par la présence d'un groupe trifluorométhyle et d'un groupe phényléthyle attaché à un noyau pipéridin-4-one.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la (2S)-1-[(1R)-1-phényléthyl]-2-(trifluorométhyl)pipéridin-4-one implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que les dérivés de la pipéridine et les réactifs contenant du trifluorométhyle.
Formation du noyau pipéridin-4-one : Le noyau pipéridin-4-one est formé par une série de réactions, notamment la cyclisation et l'oxydation.
Introduction du groupe phényléthyle : Le groupe phényléthyle est introduit par des réactions de substitution ou d'addition nucléophiles.
Introduction du groupe trifluorométhyle : Le groupe trifluorométhyle est introduit à l'aide de réactifs tels que l'iodure de trifluorométhyle ou les sulfonates de trifluorométhyle dans des conditions de réaction spécifiques.
Méthodes de production industrielle : La production industrielle de (2S)-1-[(1R)-1-phényléthyl]-2-(trifluorométhyl)pipéridin-4-one implique la mise à l'échelle des procédures de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et une pureté du produit final. Des réacteurs à écoulement continu et des plateformes de synthèse automatisées peuvent être utilisés pour améliorer l'efficacité et la reproductibilité.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le composé peut subir des réactions d'oxydation pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : Les groupes phényléthyle et trifluorométhyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.
Réactifs et conditions courants :
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.
Réactifs de substitution : Agents halogénants, réactifs organométalliques.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Chimie :
Synthèse de molécules complexes : Le composé sert de bloc de construction pour la synthèse de molécules organiques plus complexes.
Catalyse : Il peut être utilisé comme ligand dans les réactions catalytiques pour améliorer les vitesses de réaction et la sélectivité.
Biologie :
Études biochimiques : Le composé est utilisé dans les études biochimiques pour étudier les interactions enzyme-substrat et les voies métaboliques.
Médecine :
Développement de médicaments : En raison de sa structure unique, le composé est exploré comme un composé de départ potentiel dans la découverte de médicaments pour diverses cibles thérapeutiques.
Industrie :
Science des matériaux : Le composé est utilisé dans le développement de matériaux avancés ayant des propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de la (2S)-1-[(1R)-1-phényléthyl]-2-(trifluorométhyl)pipéridin-4-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluorométhyle améliore la lipophilie du composé, lui permettant de traverser facilement les membranes cellulaires et d'interagir avec les cibles intracellulaires. Le groupe phényléthyle contribue à l'affinité de liaison et à la spécificité. Le composé peut moduler les voies biochimiques en inhibant ou en activant des enzymes spécifiques, conduisant à des effets en aval sur les processus cellulaires.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: Due to its unique structure, the compound is explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry:
Material Science: The compound is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenylethyl group contributes to binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires :
- (2S)-1-[(1R)-1-phényléthyl]-2-méthylpipéridin-4-one
- (2S)-1-[(1R)-1-phényléthyl]-2-chlorométhylpipéridin-4-one
- (2S)-1-[(1R)-1-phényléthyl]-2-bromométhylpipéridin-4-one
Comparaison :
- Différences structurelles : La principale différence réside dans le substituant attaché au noyau pipéridin-4-one (trifluorométhyle contre méthyle, chlorométhyle, bromométhyle).
- Propriétés chimiques : Le groupe trifluorométhyle confère des propriétés électroniques et stériques uniques, ce qui rend la (2S)-1-[(1R)-1-phényléthyl]-2-(trifluorométhyl)pipéridin-4-one plus lipophile et potentiellement plus réactive dans certaines réactions chimiques.
- Activité biologique : La présence du groupe trifluorométhyle peut améliorer l'activité biologique et la spécificité du composé par rapport à ses analogues.
Propriétés
Formule moléculaire |
C14H16F3NO |
|---|---|
Poids moléculaire |
271.28 g/mol |
Nom IUPAC |
(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one |
InChI |
InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3/t10-,13+/m1/s1 |
Clé InChI |
BNEZODBTTXFCRN-MFKMUULPSA-N |
SMILES isomérique |
C[C@H](C1=CC=CC=C1)N2CCC(=O)C[C@H]2C(F)(F)F |
SMILES canonique |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


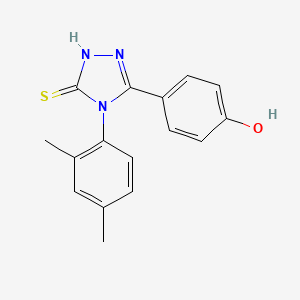
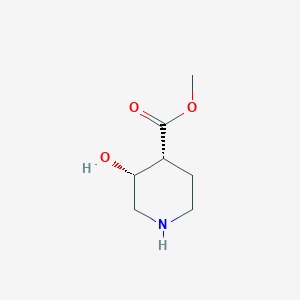
![1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid](/img/structure/B11767300.png)
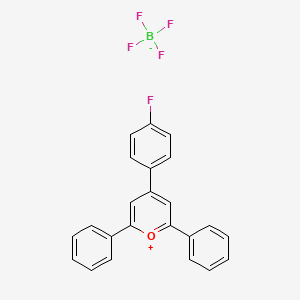
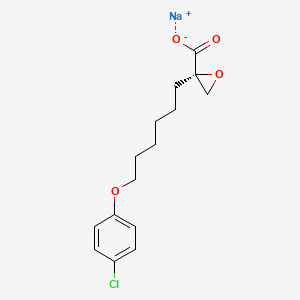
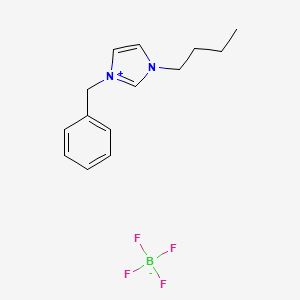
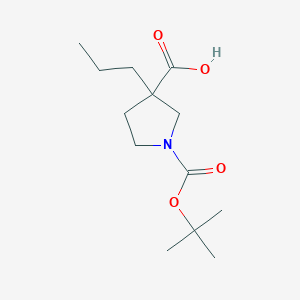
![7-Methyl-[1,3]dioxolo[4,5-g]quinoline-6-thiol](/img/structure/B11767326.png)
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)

![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
